molecular formula C17H13ClN4 B12937767 1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl- CAS No. 824394-93-6

1H-Benzimidazole, 5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-

Cat. No.: B12937767
CAS No.: 824394-93-6
M. Wt: 308.8 g/mol
InChI Key: SIXDHKHXPCLBDH-UHFFFAOYSA-N
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Description

2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject for research in medicinal chemistry, materials science, and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1H-imidazol-2-yl)aniline with 5-chloro-6-methyl-1H-benzo[d]imidazole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-2-yl)phenyl derivatives: These compounds share the imidazole moiety and exhibit similar biological activities.

    5-chloro-6-methyl-1H-benzo[d]imidazole derivatives: These compounds share the benzimidazole moiety and are also studied for their medicinal properties.

Uniqueness

2-(2-(1H-Imidazol-2-yl)phenyl)-5-chloro-6-methyl-1H-benzo[d]imidazole is unique due to the combination of both imidazole and benzimidazole moieties in a single molecule. This dual structure enhances its potential for diverse biological activities and makes it a versatile compound for various research applications .

Properties

CAS No.

824394-93-6

Molecular Formula

C17H13ClN4

Molecular Weight

308.8 g/mol

IUPAC Name

5-chloro-2-[2-(1H-imidazol-2-yl)phenyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H13ClN4/c1-10-8-14-15(9-13(10)18)22-17(21-14)12-5-3-2-4-11(12)16-19-6-7-20-16/h2-9H,1H3,(H,19,20)(H,21,22)

InChI Key

SIXDHKHXPCLBDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(N2)C3=CC=CC=C3C4=NC=CN4

Origin of Product

United States

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